Cas no 80226-00-2 (Enterodiol)

Enterodiol structure
Enterodiol structure
Product Name:Enterodiol
CAS-Nr.:80226-00-2
MF:C18H22O4
MW:302.364885807037
CID:726905
PubChem ID:57650262
Update Time:2024-10-27

Enterodiol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,4-Butanediol,2,3-bis[(3-hydroxyphenyl)methyl]-, (2R,3R)-
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
    • ENTERODIOL(P) PrintBack
    • 3,3'-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • Arbo 9
    • Enterodiol
    • 3,3′-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol (ACI)
    • 1,4-Butanediol, 2,3-bis[(3-hydroxyphenyl)methyl]-, [R-(R*,R*)]- (ZCI)
    • (-)-Enterodiol
    • UNII-BZF4X2AWRP
    • Tox21_200247
    • 80226-00-2
    • Q5380230
    • rac Enterodiol
    • C18166
    • BZF4X2AWRP
    • HY-108695
    • SCHEMBL120183
    • DTXCID0027852
    • NS00076968
    • CHEBI:81556
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • (2R,3R)-2,3-BIS((3-HYDROXYPHENYL)METHYL)BUTANE-1,4-DIOL
    • CS-0029990
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (2R,3R)-
    • NCGC00257801-01
    • NCGC00248577-01
    • [R-(R*,R*)]-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • CAS-80226-00-2
    • CCRIS 8460
    • CHEMBL471076
    • 77756-22-0
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (R-(R*,R*))-
    • AKOS040734363
    • DTXSID0047876
    • DWONJCNDULPHLV-HOTGVXAUSA-N
    • CS-0881813
    • (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol;
    • HY-108695B
    • ( inverted exclamation markA)-Enterodiol
    • (2R,3R)-2,3-bis(3-hydroxybenzyl)butane-1,4-diol
    • DA-63217
    • 3,3'-(2,3-Bis(hydroxymethyl)butane-1,4-diyl)diphenol
    • (2R,3R)-2,3-Bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • (R-(R*,r*))-2,3-bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • MDL: MFCD00201089
    • Inchi: 1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
    • InChI-Schlüssel: DWONJCNDULPHLV-HOTGVXAUSA-N
    • Lächelt: [C@@H](CO)(CC1C=CC=C(O)C=1)[C@H](CO)CC1C=CC=C(O)C=1

Berechnete Eigenschaften

  • Genaue Masse: 302.15200
  • Monoisotopenmasse: 302.151809
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 280
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 80.9
  • XLogP3: 2.6

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Dichte: 1.251
  • Siedepunkt: 554.9°C at 760 mmHg
  • Flammpunkt: 262.5°C
  • Brechungsindex: 1.626
  • PSA: 80.92000
  • LogP: 2.10000

Enterodiol Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36
  • FLUKA MARKE F CODES:1-10
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:2-8°C
  • Risikophrasen:R36/37/38

Enterodiol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
E214730-1mg
Enterodiol
80226-00-2
1mg
$ 190.00 2022-06-05
TRC
E214730-2.5mg
Enterodiol
80226-00-2
2.5mg
$1034.00 2023-05-18
TRC
E214730-5mg
Enterodiol
80226-00-2
5mg
$1860.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-5mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
5mg
¥1888.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-1mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
1mg
¥658.0 2024-07-18
TRC
E214730-0.5mg
Enterodiol
80226-00-2
0.5mg
$ 200.00 2023-01-11
TRC
E214730-.5mg
Enterodiol
80226-00-2
5mg
$230.00 2023-05-18
TRC
E214730-25mg
Enterodiol
80226-00-2
25mg
$ 12800.00 2023-09-07
ChromaDex Standards
ASB-00005450-010-10mg
ENTERODIOL
80226-00-2 98.2%
10mg
$282.00 2023-10-25
ChromaDex Standards
ASB-00005450-005-5mg
ENTERODIOL
80226-00-2 98.2%
5mg
$163.00 2023-10-25

Enterodiol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.5 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
Referenz
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Sodium borohydride
1.3 Reagents: Potassium hydroxide ,  Sodium borohydride
2.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
2.2 Reagents: Sodium borohydride
2.3 Reagents: Potassium hydroxide ,  Sodium borohydride
3.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, 0 - 23 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 23 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
2.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Water ;  0 °C
Referenz
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Water ;  0 °C
Referenz
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Referenz
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Referenz
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C → 23 °C; 16 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 23 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
Referenz
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Referenz
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
1.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Water ;  0 °C
Referenz
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt; 30 min, rt
1.3 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
Referenz
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Enterodiol Raw materials

Enterodiol Preparation Products

Empfohlene Lieferanten
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.